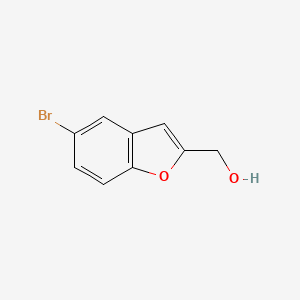
(5-Bromo-1-benzofuran-2-yl)methanol
Übersicht
Beschreibung
“(5-Bromo-1-benzofuran-2-yl)methanol” is used in the rational design of novel CYP2A6 inhibitors for the reduction of cigarette smoking . It is also a reagent for the preparation and biological evaluation of (aminostyryl)benzofurans as inhibitors for Aβ fibril formation .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H7BrO2 . Its molecular weight is 227.06 g/mol . The InChI key is JYYWIDBNICYLBN-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Electrocatalytic Synthesis
A study by Ryzhkov et al. (2021) explored the electrocatalytic cascade synthesis of dihydro-2'H,3H-spiro[1-benzofuran-2,5'-pyrimidines], highlighting the role of (5-Bromo-1-benzofuran-2-yl)methanol in the process. This method is significant for its efficiency and mild reaction conditions, contributing to the field of heterocyclic compound synthesis (Ryzhkov et al., 2021).
Polymerization and Thermal Degradation Studies
Koca et al. (2012) investigated the synthesis of a novel methacrylate monomer with a benzofuran side group, derived from the esterification reaction involving this compound. This research is crucial for understanding the polymerization and thermal degradation of such compounds, with implications for materials science (Koca et al., 2012).
Inhibitory and Radical Scavenging Activities
In a study by Ali et al. (2020), benzofuran-2-yl(phenyl)methanones, including derivatives of this compound, were synthesized and assessed for their α-amylase inhibitory and radical scavenging activities. This research provides insights into the potential medicinal applications of these compounds (Ali et al., 2020).
Antimicrobial Activity
Research by Kenchappa et al. (2016) focused on the synthesis of new benzofuran derivatives using this compound, evaluating their antimicrobial activity. This highlights the compound's relevance in the development of new antimicrobial agents (Kenchappa et al., 2016).
Safety and Hazards
Zukünftige Richtungen
Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Therefore, “(5-Bromo-1-benzofuran-2-yl)methanol” and similar compounds may have potential for future research and development in various fields, including as antimicrobial agents and in the treatment of various diseases .
Wirkmechanismus
Target of Action
Benzofuran compounds, in general, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .
Mode of Action
It’s known that benzofuran derivatives can interact with various targets, leading to changes in cellular processes . For instance, some benzofuran derivatives have been shown to inhibit the growth of cancer cells .
Biochemical Pathways
Benzofuran compounds have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds .
Result of Action
Benzofuran compounds have been shown to exhibit significant cell growth inhibitory effects in different types of cancer cells .
Biochemische Analyse
Biochemical Properties
(5-Bromo-1-benzofuran-2-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind strongly to the serotonin receptor 5-HT2A in vitro . This interaction suggests that this compound may influence neurotransmission and other serotonin-mediated processes. Additionally, it may interact with other receptors and enzymes, contributing to its diverse biological activities.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the serotonin receptor 5-HT2A can affect cell signaling pathways related to mood regulation, cognition, and perception . Furthermore, this compound may impact gene expression by altering the transcriptional activity of specific genes, thereby influencing cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the serotonin receptor 5-HT2A, which leads to the modulation of downstream signaling pathways . This binding interaction can result in the inhibition or activation of specific enzymes, thereby affecting various biochemical processes. Additionally, this compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have sustained effects on cellular function, including alterations in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as modulating neurotransmission and enhancing cognitive function. At high doses, it may cause toxic or adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and biotransformation. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the compound . Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution can influence its biological activity and therapeutic potential. For instance, its ability to cross the blood-brain barrier and reach the central nervous system is crucial for its effects on neurotransmission.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The localization of this compound can affect its activity and function, as it may interact with different biomolecules in various subcellular environments. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
(5-bromo-1-benzofuran-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYWIDBNICYLBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383757 | |
| Record name | (5-bromo-1-benzofuran-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38220-77-8 | |
| Record name | (5-bromo-1-benzofuran-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


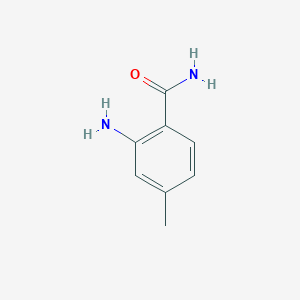
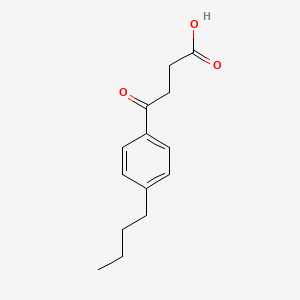
![1-[3-(Tert-butyl)phenyl]hydrazine hydrochloride](/img/structure/B1273666.png)
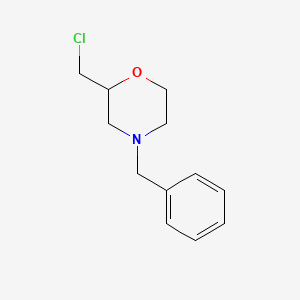

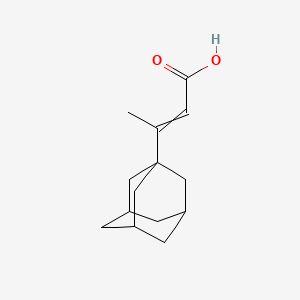

![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1273678.png)





